molecular formula C9H17N B2877516 1-(prop-2-en-1-yl)cyclohexan-1-amine CAS No. 66838-79-7

1-(prop-2-en-1-yl)cyclohexan-1-amine

Cat. No.: B2877516
CAS No.: 66838-79-7
M. Wt: 139.242
InChI Key: MMTYLLMGHVPBED-UHFFFAOYSA-N
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Description

1-Allyl-1-aminocyclohexane is a compound that is used as an intermediate in the synthesis of other organic compounds . It has a molecular formula of C9H17N and a molecular weight of 139.242.


Synthesis Analysis

The synthesis of 1-Allyl-1-aminocyclohexane involves the use of allylic alcohols under very mild conditions, such as room temperature, and the use of sustainable deep eutectic solvents (DESs) . The reaction time for the conversion increases with more sterically hindered allylic ethers .


Molecular Structure Analysis

The molecular structure of 1-Allyl-1-aminocyclohexane involves a conjugated system. Conjugation occurs when p orbital on three or more adjacent atoms can overlap. This delocalization stabilizes the allyl carbocation making it more stable than a normal primary carbocation .


Chemical Reactions Analysis

The chemical reactions involving 1-Allyl-1-aminocyclohexane include the allyl–allyl cross-coupling reaction, which provides a practical synthetic route for the direct construction of 1,5-dienes . Sigmatropic rearrangements are also common, including hydrogen shifts across pi systems and formation of new carbon-carbon bonds across allyl-type structural fragments .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-1-aminocyclohexane are influenced by its chemistry. The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Oxidation Reactions

1-Allyl-1-aminocyclohexane is involved in ammonium-directed dihydroxylation reactions. For example, treatment of 3-aminocyclohex-1-enes with mCPBA in the presence of trichloroacetic acid produces corresponding hydroxy-aminocyclohexane derivatives with high diastereoselectivity. This process involves hydrogen-bonded delivery of the oxidant by the allylic ammonium ion formed in situ, followed by regioselective ring-opening of the intermediate epoxide by trichloroacetic acid (Aciro et al., 2008).

Synthesis of Polyhydroxylated Derivatives

1-Allyl-1-aminocyclohexane is used in the stereoselective synthesis of polyhydroxylated aminocyclohexane derivatives. One-pot, two-step processes involving Overman rearrangement and ring-closing metathesis reactions have been utilized for asymmetric synthesis of these compounds. This process is significant in the preparation of diol analogues and novel allylic alcohols (Ahmad et al., 2011).

Application in Crystallographic Characterization

The compound also plays a role in crystallographic studies. The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined to study the conformation of the cyclohexane rings, which is important for understanding molecular interactions in larger systems (Valle et al., 1988).

Polymerization Processes

1-Allyl-1-aminocyclohexane-related compounds are also involved in polymerization. For example, 2-ally-1-methylenecyclohexane, a functionally similar compound, can undergo polymerization to produce polybicyclononane, a process studied using cationic and Ziegler-type initiators (Butler & Miles, 1966).

In Organic Synthesis

1-Allyl-1-aminocyclohexane derivatives are used in the synthesis of complex organic molecules. Enantioselective allylations of azlactones with unsymmetrical acyclic allyl esters, for instance, have been developed to synthesize quaternary amino acids (Trost & Ariza, 1999).

In Corrosion Inhibition

Aminocyclohexane derivatives are investigated as corrosion inhibitors for metals. Studies on aminocyclohexane-N′-methylurea, for instance, have shown its effectiveness as a corrosion inhibitor for mild steel in acidic solutions (Thiraviyam & Kannan, 2013).

Mechanism of Action

Target of Action

It’s structurally similar to cyclohexylamine , which is a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators . Therefore, it’s plausible that 1-Allyl-1-aminocyclohexane may interact with similar targets.

Mode of Action

Allylic amines, which include 1-allyl-1-aminocyclohexane, are known to undergo allylic substitution reactions . These reactions involve the replacement of a substituent, often a hydrogen atom, at the allylic position of a molecule . The resulting products can have different biological activities depending on the nature of the substituent and the specific biochemical context.

Biochemical Pathways

Allylic amines are known to be involved in the construction of nitrogen-based heterocyclic compounds . These compounds play crucial roles in many biochemical pathways and are key components of many biologically active molecules.

Pharmacokinetics

Cyclohexylamine, a structurally similar compound, is known to be miscible with water , suggesting that 1-Allyl-1-aminocyclohexane may also have good water solubility, which could influence its absorption and distribution in the body.

Result of Action

Cyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization , suggesting that 1-Allyl-1-aminocyclohexane may also have industrial applications.

Future Directions

The future directions for 1-Allyl-1-aminocyclohexane involve the development of novel biocompatible crosslinking agents with AIE characteristics to simultaneously stabilize the construct dimension and provide the fluorescent property . The allyl–allyl cross-coupling strategy has seen major breakthroughs over the past decade, and the application of this new tool for regio- and enantioselective C–C bond formation has revolutionized synthetic chemistry .

Biochemical Analysis

Properties

IUPAC Name

1-prop-2-enylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYLLMGHVPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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